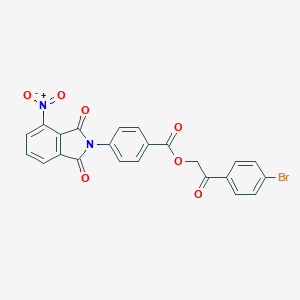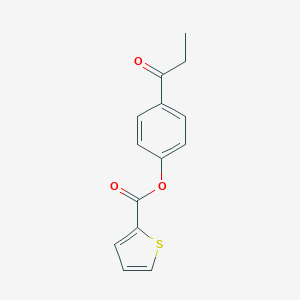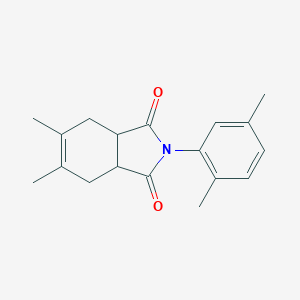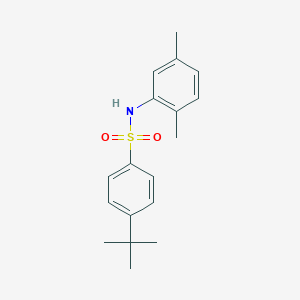![molecular formula C16H14N2O7S B402700 2-(4-NITROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE](/img/structure/B402700.png)
2-(4-NITROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-NITROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzenesulfonamido group, an acetic acid moiety, and a nitrophenyl ester group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the reaction of benzenesulfonamide with chloroacetic acid to form 2-(benzenesulfonamido)acetic acid. This intermediate is then reacted with 2-(4-nitrophenyl)-2-oxoethyl chloride under appropriate conditions to yield the final ester product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-NITROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(Benzenesulfonamido)acetic acid [2-(4-methylphenyl)-2-oxoethyl] ester
- **2-(Benzenesulfonamido)acetic acid [2-(4-chlorophenyl)-2-oxoethyl] ester
- **2-(Benzenesulfonamido)acetic acid [2-(4-fluorophenyl)-2-oxoethyl] ester
Uniqueness
2-(4-NITROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C16H14N2O7S |
|---|---|
Poids moléculaire |
378.4g/mol |
Nom IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate |
InChI |
InChI=1S/C16H14N2O7S/c19-15(12-6-8-13(9-7-12)18(21)22)11-25-16(20)10-17-26(23,24)14-4-2-1-3-5-14/h1-9,17H,10-11H2 |
Clé InChI |
XPMOOAHIOSGJRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}propyl)acetamide](/img/structure/B402617.png)

![15-Methyl-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B402619.png)
![4-[(2-Thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B402620.png)

![1-phenyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B402624.png)


![3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B402630.png)

![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402634.png)
![ethyl (2E)-2-[(4-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402637.png)


